Product packaging for Methyl hepta-3,5-dienoate(Cat. No.:CAS No. 38013-24-0)

Methyl hepta-3,5-dienoate

Cat. No.: B14681427
CAS No.: 38013-24-0
M. Wt: 140.18 g/mol
InChI Key: HMKDHTVLUSXSIU-UHFFFAOYSA-N
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Description

Methyl hepta-3,5-dienoate is a chemical compound of interest in organic synthesis and pharmaceutical research. As a dienoate ester, it serves as a versatile building block for the construction of more complex molecular architectures through various cyclization and coupling reactions . Researchers utilize this and similar scaffolds to develop novel substances for screening against infectious diseases, a critical area given the global challenge of increasing antibiotic resistance . The compound is provided as a high-purity material for laboratory research applications. Handle with care. Please consult the Safety Data Sheet for proper handling procedures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14681427 Methyl hepta-3,5-dienoate CAS No. 38013-24-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38013-24-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl hepta-3,5-dienoate

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-6H,7H2,1-2H3

InChI Key

HMKDHTVLUSXSIU-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCC(=O)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Methyl Hepta 3,5 Dienoate

Reactivity of the Conjugated Diene System

The defining feature of methyl hepta-3,5-dienoate is the pair of conjugated double bonds. This system of overlapping p-orbitals dictates much of the molecule's reactivity, particularly its participation in addition and cycloaddition reactions.

Electrophilic Addition Reactions

The reaction of conjugated dienes with electrophiles, such as hydrogen halides (HX), can proceed via two main pathways: 1,2-addition and 1,4-addition. openstax.org This is a direct consequence of the resonance-stabilized allylic carbocation intermediate that forms upon initial protonation of one of the double bonds. libretexts.orgjove.com

In the case of this compound, protonation at C-6 (following standard IUPAC numbering) would be favored as it generates a tertiary, resonance-stabilized allylic carbocation. The positive charge is delocalized between C-5 and C-3. Nucleophilic attack at these positions leads to the formation of two distinct products. openstax.org

1,2-Addition: The nucleophile attacks at C-5, the carbon adjacent to the initial site of protonation.

1,4-Addition: The nucleophile attacks at C-3, the other carbon atom bearing a partial positive charge in the resonance hybrid. This results in the formation of a new double bond between C-4 and C-5.

The ratio of these products is often dependent on reaction conditions. jove.comlumenlearning.com Lower temperatures typically favor the 1,2-adduct (the kinetic product), which is formed faster, while higher temperatures allow for equilibrium to be reached, favoring the more stable 1,4-adduct (the thermodynamic product). lumenlearning.comchemistrysteps.com

Table 1: Potential Products of Electrophilic Addition of HBr to this compound

Addition Pathway Intermediate Product Name
1,2-Addition Resonance-stabilized allylic cation Methyl 5-bromohept-3-enoate

Hydrogenation Pathways

The double bonds in the conjugated system can be reduced by catalytic hydrogenation. smolecule.com The reaction can proceed to full saturation or, with the use of specific catalysts, be controlled to achieve partial reduction.

Complete Hydrogenation: In the presence of catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) and a sufficient supply of hydrogen gas (H₂), both double bonds are reduced. This reaction transforms this compound into methyl heptanoate. Two moles of H₂ are consumed per mole of the dienoate for complete saturation.

Selective Hydrogenation: Achieving selective hydrogenation of one double bond while preserving the other is a significant challenge in organic synthesis. Specialized catalyst systems, such as certain rhodium or ruthenium complexes like Wilkinson's catalyst, can exhibit selectivity, although they often preferentially reduce less-substituted or non-conjugated double bonds. youtube.com For conjugated systems, catalysts like single-atom palladium on graphene have been studied for their ability to selectively hydrogenate one double bond in a diene. nih.gov Research into regio- and enantioselective hydrogenation of conjugated dienoic acids using chiral rhodium complexes has also shown promise for producing specific unsaturated products. nih.gov

Table 2: Possible Hydrogenation Products of this compound

Degree of Hydrogenation Product Name Reagents/Conditions
Partial (1,2- or 1,4-addition) Methyl hept-3-enoate or Methyl hept-4-enoate Controlled H₂, selective catalyst (e.g., specific Rh or Pd complexes)

Diels-Alder and Related Cycloaddition Reactions

As a conjugated diene, this compound is an ideal candidate for the [4+2] cycloaddition known as the Diels-Alder reaction. smolecule.comwikipedia.org This reaction involves the diene reacting with a "dienophile" (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com

The reactivity of the diene can be influenced by its substituents. For the Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. The rate of reaction is generally increased when the dienophile bears electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org this compound can react with various dienophiles to create a wide range of substituted cyclohexene (B86901) derivatives.

Table 3: Representative Diels-Alder Reactions of this compound

Dienophile Dienophile Type Expected Product
Maleic anhydride Activated alkene A substituted cyclohexene-dicarboxylic anhydride
Methyl acrylate (B77674) Activated alkene A substituted methyl cyclohexene-carboxylate
Benzoquinone Activated alkene A fused bicyclic system

Ester Group Transformations

The methyl ester group is the second key reactive site in the molecule. It is susceptible to nucleophilic acyl substitution and reduction.

Reduction to Allylic Alcohols

The ester group can be reduced to a primary alcohol. To preserve the conjugated diene system, a mild and selective reducing agent is required. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the double bonds.

A highly effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). youtube.comyoutube.com DIBAL-H is an electrophilic reducing agent that can selectively reduce esters to alcohols at room temperature or to aldehydes at very low temperatures (e.g., -78 °C). masterorganicchemistry.comyoutube.com Crucially, it typically does not reduce non-conjugated carbon-carbon double bonds, making it ideal for converting α,β-unsaturated esters to their corresponding allylic alcohols. researchgate.net Treatment of this compound with DIBAL-H followed by an aqueous workup would yield the corresponding allylic alcohol, (3E,5E)-hepta-3,5-dien-1-ol.

Table 4: Reduction of this compound

Reagent Temperature Product Functional Group Transformed
DIBAL-H, then H₂O -78 °C Hepta-3,5-dienal Ester to Aldehyde

Substitution Reactions

The ester group can undergo nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile.

Hydrolysis: In the presence of acid or base and water, the ester can be hydrolyzed back to its parent carboxylic acid, hepta-3,5-dienoic acid. smolecule.comnih.gov Base-catalyzed hydrolysis (saponification) with a reagent like sodium hydroxide (B78521) (NaOH) proceeds via an irreversible deprotonation of the carboxylic acid product.

Transesterification: When heated with another alcohol in the presence of an acid or base catalyst, this compound can undergo transesterification to form a different ester. For example, reacting it with ethanol (B145695) would yield ethyl hepta-3,5-dienoate.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide, hepta-3,5-dienamide. This reaction is typically slower than hydrolysis or transesterification and may require heat.

Mechanistic Pathways in Catalyzed Transformations

The conjugated diene system of this compound is central to its reactivity, allowing for a range of transformations including dimerization, coupling, and cyclization reactions. The specific mechanistic pathway is highly dependent on the catalyst and reaction conditions employed.

Ruthenium-Catalyzed Cross-Dimerization Mechanisms (η3-allylic, Hydride-Insertion)

Ruthenium complexes are effective catalysts for the cross-dimerization of conjugated dienes with acrylates to produce linear molecules with high atom economy. The synthesis of this compound from butadiene and methyl acrylate is a key example of this process. Two primary mechanistic pathways are considered: the η3-allylic mechanism and the hydride-insertion mechanism.

η3-Allylic Mechanism: This mechanism is proposed for the cross-dimerization of methyl acrylate with butadiene catalyzed by complexes like [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)]. rsc.org The reaction is believed to proceed through an (η3-allylic)ruthenium(II) intermediate. The catalytic cycle typically involves:

Oxidative Coupling: The initial Ru(0) complex reacts with butadiene and methyl acrylate. The butadiene coordinates to the ruthenium center and undergoes oxidative coupling with the acrylate to form a ruthenacyclopentane intermediate.

β-Hydride Elimination: A β-hydride elimination from the ruthenacycle opens the ring and forms a ruthenium-hydride species with a coordinated octadienoate ligand.

Reductive Elimination: The final step is the reductive elimination of the this compound product, which regenerates the active Ru(0) catalyst, allowing the cycle to continue.

Evidence for this pathway includes the fact that reactions with different precursors that can form a common (η3-allylic)ruthenium(II) intermediate yield the same product, methyl (3E,5Z)-hepta-3,5-dienoate. rsc.org

Hydride-Insertion Mechanism: An alternative pathway, particularly relevant in the dimerization of acrylates, is the hydride-insertion mechanism. rsc.org This process begins with a cationic ruthenium-hydride complex.

Hydride Insertion: The catalyst, a hydride complex, undergoes insertion of a methyl acrylate molecule. This can occur in two ways: 1,2-insertion or 2,1-insertion. The 2,1-insertion is often kinetically favored, but the 1,2-insertion product, which forms a thermodynamically stable five-membered chelate, typically prevails. rsc.org

Chain Growth: The resulting intermediate can then coordinate with a diene molecule like butadiene.

Insertion and Elimination: Subsequent insertion of the diene and reductive elimination steps lead to the final cross-dimerized product.

Stoichiometric studies have shown that Ru(0) complexes can catalyze the chemoselective cross-dimerization of butadiene and methyl acrylate via an oxidative coupling reaction, lending further support to these organometallic pathways. youtube.com

Table 1: Key Steps in Ruthenium-Catalyzed Cross-Dimerization

MechanismStep 1Step 2Step 3Key Intermediate
η3-Allylic Oxidative Couplingβ-Hydride EliminationReductive Elimination(η3-allylic)ruthenium(II)
Hydride-Insertion Hydride Insertion (1,2)Diene CoordinationInsertion & EliminationRuthenium-hydride

Palladium-Catalyzed Oxidative Coupling Mechanisms

Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions, and they can be employed to synthesize 1,3-dienes from simple alkenes and acrylates through C-H activation. rsc.org The general mechanism for such palladium-catalyzed reactions follows a well-established cycle involving oxidative addition, migratory insertion or transmetalation, and reductive elimination. nih.govyoutube.com

In the context of forming a dienoate like this compound, a plausible pathway would involve the coupling of a vinyl halide with methyl acrylate (a Heck-type reaction) or the dimerization of a diene and an acrylate. The catalytic cycle for a Heck-type coupling generally proceeds as follows:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to a vinyl halide (e.g., vinyl bromide), forming a Pd(II)-vinyl complex. youtube.com

Migratory Insertion (Carbopalladation): A molecule of methyl acrylate coordinates to the palladium center. The vinyl group then undergoes migratory insertion into the double bond of the acrylate. This step typically occurs in a syn-fashion and dictates the regioselectivity of the addition.

Syn β-Hydride Elimination: For the catalyst to be regenerated, a β-hydride is eliminated from the resulting alkyl-palladium intermediate. Rotation around the newly formed single bond allows a hydrogen to become syn-periplanar to the palladium, facilitating its elimination. This step forms the new double bond of the diene system and a palladium-hydride complex.

Reductive Elimination/Base Regeneration: The H-Pd-X species is eliminated, and the Pd(0) catalyst is regenerated in the presence of a base, which neutralizes the generated acid (HX).

Mechanistic studies on the copolymerization of olefins with methyl acrylate show that after insertion, the carbonyl group of the acrylate can coordinate to the palladium center, forming a stable chelate complex that can influence the rate of subsequent steps. d-nb.info

Table 2: Fundamental Steps in Palladium-Catalyzed Coupling

StepCatalyst State ChangeDescription
Oxidative Addition Pd(0) → Pd(II)The catalyst inserts into a C-X bond (e.g., C-Br).
Migratory Insertion Pd(II) → Pd(II)An alkene inserts into the Pd-C bond.
β-Hydride Elimination Pd(II) → Pd(II)A hydrogen is removed, forming a C=C bond and a Pd-H species.
Reductive Elimination Pd(II) → Pd(0)The product is released and the catalyst is regenerated.

Vinylogous Dehydration Mechanisms in Polyketide Dehydratases

In biological systems, conjugated dienes can be formed through the action of polyketide synthase (PKS) enzymes. rsc.orgd-nb.info Specifically, dehydratase (DH) domains within these enzymatic assembly lines catalyze the elimination of water to create double bonds. d-nb.infowikipedia.org A novel mechanism, termed vinylogous dehydration, has been proposed for the formation of dienoates in the biosynthesis of natural products like curacin. wikipedia.org

This mechanism is distinct from standard dehydration and involves a vinylogous enolate intermediate. It is catalyzed by specific dehydratase domains (e.g., CurJ and CurH) and proceeds as follows:

α,β-Dehydration (Canonical): A standard DH domain first catalyzes the dehydration of a β-hydroxyacyl thioester intermediate, forming an α,β-unsaturated thioester.

Isomerization and Vinylogous Elimination (Non-canonical): The substrate is then passed to a different DH domain. Here, a catalytic dyad, typically His-Asp, facilitates the abstraction of a proton from the γ-carbon. wikipedia.org

Enolate Formation: This proton abstraction generates a stabilized vinylogous enolate intermediate.

Elimination: Instead of re-protonation at the α-carbon (which would result in isomerization), the hydroxyl group at the δ-position is eliminated. This elimination event forms the second double bond, resulting in a conjugated dienoate system. wikipedia.org

This proposed pathway shares similarities with the mechanism of FabA in E. coli, which also utilizes a vinylogous enolate for bond isomerization in fatty acid synthesis. wikipedia.org

Photoisomerization Mechanisms

The conjugated π-system of this compound makes it susceptible to photoisomerization. Upon absorption of ultraviolet light, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the rotational barriers around the carbon-carbon double bonds are significantly reduced.

The mechanism of photoisomerization for the closely related 3,5-heptadienone provides a model for this process. researchgate.net

Excitation: The molecule absorbs a photon, leading to a π → π* transition and formation of the S₁ excited state.

Rotation: In the excited state, rapid rotation can occur around the C3-C4 or C5-C6 double bonds.

Decay to Ground State: The molecule can then decay back to the ground state (S₀) through non-radiative pathways. This decay can trap the molecule in a different geometric isomer (e.g., E,E to E,Z or Z,Z).

Photostationary State: Continuous irradiation typically leads to a photostationary state, a mixture of isomers whose ratio depends on the absorption coefficients and quantum yields of isomerization for each isomer at the wavelength of irradiation.

This process allows for the interconversion between different stereoisomers of this compound.

Radical Ring Closure Mechanisms

Radical cyclization is a powerful method for forming cyclic compounds and proceeds via radical intermediates. wikipedia.org For a molecule like this compound to undergo such a reaction, it would typically need to be part of a larger molecule containing a radical precursor. The general mechanism involves three key steps: initiation, propagation (cyclization), and termination. wikipedia.org

Consider a hypothetical substrate where a radical can be generated at a position that allows for intramolecular attack on the diene system:

Radical Generation (Initiation): A radical is formed on the substrate, often initiated by a radical initiator like AIBN and a chain carrier such as tributyltin hydride. This can involve the homolytic cleavage of a weak bond (e.g., C-I, C-Br).

Radical Cyclization (Propagation): The generated radical, being an electron-deficient species, attacks one of the double bonds of the conjugated diene system. The regioselectivity of this attack is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. The attack on the conjugated system can lead to the formation of a stabilized allylic radical.

Quenching/Termination: The newly formed cyclized radical is then quenched to yield the final product. This can occur by abstracting a hydrogen atom from a donor (like tributyltin hydride) or through other termination pathways.

While specific examples for this compound are not prominent, the cyclization of cross-conjugated dienones demonstrates the feasibility of radical cyclization onto such systems. rsc.org

Epoxide Ring-Opening and Elimination Mechanisms

While not a direct reaction of the dienoate itself, the formation of the diene system can be achieved through mechanisms involving epoxide intermediates. A common strategy involves the ring-opening of an allylic epoxide followed by elimination.

The mechanism of epoxide ring-opening is highly dependent on the conditions (acidic or basic/nucleophilic). nih.govnih.gov

Under Basic/Nucleophilic Conditions: A strong nucleophile or base will attack the epoxide ring via an S_N2 mechanism. The attack occurs at the less sterically hindered carbon atom. nih.gov This results in an alkoxide intermediate.

Under Acidic Conditions: The epoxide oxygen is first protonated by an acid, making it a better leaving group. The nucleophile then attacks. In this case, the attack preferentially occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the S_N1-like transition state. nih.gov

A plausible route to a dienoate could involve the elimination of water from a hydroxy-epoxide or a diol formed from an epoxide. For instance, an epoxy-alcohol could undergo a base-catalyzed ring-opening and subsequent elimination to form the conjugated diene. The lithium cation, for example, can act as a Lewis acid to activate the epoxide towards ring-opening, while a base facilitates the elimination to form the second double bond. youtube.com

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For methyl hepta-3,5-dienoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural and stereochemical assignment.

Table 1: Hypothetical ¹H NMR Data for (3E,5Z)-Methyl Hepta-3,5-dienoate

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H22.45t7.5
H35.80dt15.0, 7.5
H47.25dd15.0, 11.0
H56.10t11.0
H65.60dq11.0, 7.0
H71.85d7.0
OCH₃3.70s-

Note: This table is based on expected values for similar structures and serves as an illustrative example.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aliphatic carbons fall into characteristic regions, allowing for a complete assignment of the carbon skeleton. The chemical shift of the carbonyl carbon is typically found downfield (around 170 ppm), while the sp² hybridized carbons of the double bonds appear in the 100-150 ppm region. The sp³ hybridized carbons, including the methyl and methylene (B1212753) groups, resonate at higher fields.

Table 2: Hypothetical ¹³C NMR Data for (3E,5Z)-Methyl Hepta-3,5-dienoate

Carbon AssignmentChemical Shift (ppm)
C1 (C=O)172.5
C234.2
C3118.9
C4145.3
C5125.8
C6130.1
C718.5
OCH₃51.7

Note: This table is based on expected values for similar structures and serves as an illustrative example.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the connectivity and spatial relationships within the molecule. A COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, cross-peaks would be observed between H2/H3, H3/H4, H4/H5, H5/H6, and H6/H7, confirming the contiguous nature of the carbon chain.

NOESY experiments, on the other hand, identify protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is particularly useful for conformational analysis and confirming stereochemistry. For the (3E,5Z)-isomer, a NOE correlation would be expected between H4 and H6, which are on the same side of the C5-C6 double bond due to the Z configuration. The absence of a significant NOE between H3 and H5 would further support the E configuration of the C3-C4 double bond.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating mixtures and identifying individual components. nih.govomicsonline.org In the context of this compound, LC-MS/MS can be used to identify the compound in a reaction mixture and to study the kinetics of its formation or degradation. The initial mass spectrometer (MS1) would select the parent ion of this compound, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2), producing a characteristic fragmentation pattern that can be used for unambiguous identification. This technique is particularly useful for differentiating between isomers that may have similar retention times in the liquid chromatography step. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₂O₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 140.08373 g/mol , thereby confirming its elemental composition.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and their chemical environments.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure as a conjugated ester.

The most prominent features in the IR spectrum of an α,β-unsaturated ester like this compound include the C=O stretching vibration of the ester group, which typically appears in the range of 1715-1730 cm⁻¹. The conjugation of the double bonds with the carbonyl group slightly lowers this frequency compared to a saturated ester. The C=C stretching vibrations of the conjugated diene system are expected to produce strong to medium bands in the 1600-1650 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group will be visible, typically as two bands, one for the C-O-C asymmetric stretch around 1250-1150 cm⁻¹ and another for the symmetric stretch around 1150-1000 cm⁻¹.

The presence of methyl and methylene groups is confirmed by C-H stretching vibrations between 3000 and 2850 cm⁻¹. spectroscopyonline.com The =C-H stretching of the alkene groups will appear at slightly higher frequencies, typically between 3100 and 3000 cm⁻¹. libretexts.org Bending vibrations for the methyl and methylene groups, such as the characteristic "umbrella mode" for the methyl group, occur at lower frequencies, around 1375 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (conjugated ester)Stretch1715 - 1730
C=C (conjugated diene)Stretch1600 - 1650
C-O-C (ester)Asymmetric Stretch1250 - 1150
C-O-C (ester)Symmetric Stretch1150 - 1000
=C-H (alkene)Stretch3100 - 3000
C-H (alkane)Stretch3000 - 2850
CH₃Bend (umbrella)~1375

Raman Spectroscopy for In Situ Monitoring

Raman spectroscopy is a complementary vibrational technique that is particularly well-suited for in situ monitoring of chemical reactions. nih.gov Its advantages include the ability to analyze samples in various states (solid, liquid, gas) and through transparent containers, making it ideal for tracking reaction kinetics and mechanisms in real-time. nih.gov For reactions involving this compound, such as polymerization, cycloadditions, or enzymatic transformations, Raman spectroscopy can follow the disappearance of reactant peaks and the appearance of product peaks.

The strong C=C stretching vibrations of the conjugated diene system in this compound would be particularly intense in the Raman spectrum, providing a clear signal to monitor. As a reaction proceeds, changes in the intensity and position of this band, as well as the C=O ester band, can provide detailed kinetic information. nih.gov This real-time data is invaluable for optimizing reaction conditions and understanding the underlying reaction pathways. nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into the electronic structure, reactivity, and dynamics of molecules like this compound.

Density Functional Theory (DFT) for Reaction Mechanisms and Stereochemistry

Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of organic reactions. mdpi.comchemrxiv.org For this compound, DFT calculations can be employed to study various transformations, such as Diels-Alder reactions where it can act as a diene. DFT allows for the detailed mapping of potential energy surfaces, including the location of transition states and intermediates. pku.edu.cnresearchgate.net This information is crucial for understanding the regioselectivity and stereoselectivity of such reactions. researchgate.netdntb.gov.ua

By calculating the activation energies for different possible reaction pathways, DFT can predict the most likely products, which can then be verified experimentally. mdpi.compku.edu.cn For instance, in a cycloaddition reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.compku.edu.cn The choice of functional, such as B3LYP, is a critical aspect of these calculations, as it can significantly influence the accuracy of the results. mdpi.com

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for investigating the interactions between a substrate, like this compound, and an enzyme. nih.govnih.gov MD simulations can provide a dynamic picture of how the substrate binds to the active site of an enzyme, the conformational changes that occur in both the substrate and the enzyme upon binding, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. nih.govmdpi.com

These simulations can reveal key residues within the enzyme's active site that are critical for catalysis. nih.gov Understanding these interactions at an atomic level is fundamental for enzyme engineering and the design of novel biocatalysts for the transformation of this compound. nih.gov The simulations can also help to explain the substrate specificity of certain enzymes. researchgate.net

Molecular Mechanics for Conformational Analysis

Molecular mechanics is a computational method that uses classical mechanics to model the potential energy surface of molecules. It is a faster alternative to quantum mechanical methods and is particularly well-suited for the conformational analysis of flexible molecules like this compound. The presence of single bonds in the carbon chain allows for rotation, leading to various possible conformers.

By performing a conformational search using molecular mechanics, the different low-energy conformations of this compound can be identified. This analysis helps in understanding the molecule's preferred shape in different environments. The relative energies of these conformers can provide insights into their population distribution at a given temperature. This information is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state. mdpi.com

Applications of Methyl Hepta 3,5 Dienoate As an Organic Synthesis Building Block

Synthesis of Complex Natural Products and Analogues

The strategic placement of reactive sites within methyl hepta-3,5-dienoate makes it an ideal precursor for the synthesis of various natural products. Its conjugated diene system is particularly amenable to cycloaddition reactions and other pericyclic processes, while the ester group provides a handle for further functionalization.

Precursor in Pseudodistomin Synthesis

While direct evidence of this compound in the total synthesis of Pseudodistomins is not explicitly detailed in currently available research, the synthesis of related piperidine (B6355638) alkaloids strongly suggests its potential as a key precursor. The core structure of Pseudodistomins is a substituted piperidine ring. The asymmetric synthesis of (-)-Pseudodistomin E, for instance, commences from methyl (E,E)-hepta-2,5-dienoate, a structural isomer of this compound. nih.gov This synthesis highlights the utility of a C7 dienyl ester backbone in constructing the intricate stereochemistry of the piperidine core.

The general strategy often involves the stereoselective introduction of nitrogen onto the diene framework, followed by cyclization to form the piperidine ring. Methods such as stereoselective double reductive amination of a 1,5-keto-aldehyde derived from a dienyl precursor have been successfully employed to create 2-dienyl-substituted piperidines with high diastereoselectivity. rsc.org These approaches underscore the potential of using this compound to introduce the necessary dienyl side chain, which can then be elaborated to achieve the final Pseudodistomin skeleton. The development of enantioselective intramolecular aza-Michael reactions further expands the toolkit for constructing chiral piperidine derivatives from α,β-unsaturated systems, a motif accessible from this compound. researchgate.netnih.govdocumentsdelivered.com

Intermediate in Cladospolide D Synthesis

Cladospolide D is a 12-membered macrolide antibiotic with antifungal properties. researchgate.netresearchgate.net The synthesis of cladospolides often involves the coupling of smaller, functionalized fragments followed by a macrolactonization step. While a direct role for this compound as a starting material in published syntheses of Cladospolide D is not explicitly stated, its structural elements are present within the target molecule. The synthesis of related macrolides like (+)-Cladospolide C has been achieved using building blocks that contain diene functionalities, which are ultimately incorporated into the macrocyclic ring. nih.gov The modular nature of these syntheses suggests that a fragment derived from this compound could potentially be employed in a convergent approach to Cladospolide D and its analogues.

Building Block for Polyketide Biosynthesis Studies

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). researchgate.netnih.gov These enzymes utilize simple acyl-CoA starter and extender units to build complex carbon chains. While PKSs typically use short-chain acyl-CoAs, the engineering of these enzymatic pathways offers the potential to incorporate more complex building blocks. nih.gov this compound, after conversion to its corresponding acyl-CoA thioester, could serve as a non-natural starter or extender unit in engineered PKS systems. This approach, known as precursor-directed biosynthesis, could lead to the generation of novel polyketide structures with potentially new biological activities. The ability to introduce a conjugated diene system into a polyketide backbone would open up new avenues for post-PKS modifications and the creation of diverse molecular libraries.

Synthesis of 4-Methoxy-6-methylheptadienoic Acid Natural Products

The total synthesis of natural products containing a 4-methoxy-6-methylheptadienoic acid moiety, such as (±)-cuevaene A, has been reported. These syntheses often involve the construction of a substituted dienoate side chain. While the specific use of this compound is not detailed, the methodologies employed for the formation of similar dienoate systems are relevant. For instance, the synthesis of a key intermediate for these natural products could potentially start from a simpler dienoate like this compound, which could then be functionalized to introduce the required methoxy (B1213986) and methyl groups.

Chiral Pool Synthesis and Stereocenter Generation

The prochiral nature of this compound makes it an excellent substrate for asymmetric transformations, allowing for the generation of multiple stereocenters with high levels of control.

Enantioselective Synthesis

The conjugated diene system of this compound is susceptible to a variety of enantioselective reactions, including conjugate additions and cycloadditions. The development of catalytic enantioselective 1,6-conjugate additions to acyclic dienoates has opened up new possibilities for the stereocontrolled functionalization of such systems. Using chiral copper catalysts, for example, it is possible to add nucleophiles to the C6 position of the dienoate with high enantioselectivity. This strategy allows for the creation of a chiral center at a remote position from the ester group, providing access to a range of enantioenriched building blocks.

Furthermore, the double bonds within this compound can be subjected to stereoselective dihydroxylation, epoxidation, or other functionalization reactions, leading to the formation of multiple contiguous stereocenters. These transformations, when carried out under chiral catalysis or with chiral auxiliaries, can provide access to a wide array of optically active compounds that are valuable intermediates in the synthesis of complex natural products.

Formation of Stereogenic Centers

The creation of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. This compound offers a rich platform for the introduction of chirality through various stereoselective reactions. The conjugated diene system allows for stereocontrolled additions, where the facial selectivity can be influenced by chiral catalysts or auxiliaries.

One key strategy involves the asymmetric Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated ester moiety. masterorganicchemistry.com The use of chiral organocatalysts can promote the formation of one enantiomer over the other, leading to the creation of a new stereocenter. For instance, the conjugate addition of various nucleophiles can be catalyzed by chiral amines or phosphines, directing the approach of the nucleophile to one face of the molecule.

Furthermore, the double bonds within the diene system can be subjected to stereoselective transformations. For example, asymmetric dihydroxylation or epoxidation reactions can introduce two new stereocenters simultaneously. The stereochemical outcome of these reactions is often dictated by the geometry of the double bonds and the nature of the chiral catalyst employed.

Reaction TypeReagents/CatalystOutcome
Asymmetric Michael AdditionChiral Organocatalyst (e.g., chiral amine), NucleophileFormation of a stereocenter at the β-position
Asymmetric DihydroxylationOsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL)Formation of a diol with two new stereocenters
Asymmetric Epoxidationm-CPBA, Chiral Catalyst (e.g., Sharpless catalyst)Formation of an epoxide with two new stereocenters

Construction of Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a variety of heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.

Iodolactonization for Bicyclic Scaffolds

The presence of a carboxylic ester and a diene in this compound makes it a suitable precursor for the synthesis of bicyclic lactones through iodolactonization. This reaction involves the treatment of the corresponding unsaturated carboxylic acid with iodine, leading to the formation of an iodonium (B1229267) ion intermediate, which is then trapped intramolecularly by the carboxylate group.

The stereochemical outcome of the cyclization is often controlled by the geometry of the double bonds. For γ,δ-unsaturated acids, iodolactonization typically proceeds with high facial selectivity. nih.gov The hydrolysis of this compound to the corresponding carboxylic acid, followed by treatment with iodine and a base such as potassium carbonate, can be expected to yield a bicyclic γ-lactone. The reaction proceeds through the formation of an iodonium ion at one of the double bonds, followed by nucleophilic attack by the carboxylate to form the lactone ring. This process can generate multiple new stereocenters, and the relative stereochemistry is often predictable based on established models for iodolactonization. nih.govnih.gov

Starting MaterialReagentsProduct
(3E,5Z)-Hepta-3,5-dienoic acid1. KOH, H₂O/EtOH; 2. I₂, KI, NaHCO₃Bicyclic iodo-γ-lactone

Synthesis of Chromone (B188151) Derivatives

Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. ijrpc.com While direct synthesis from this compound is not commonly reported, a plausible synthetic route involves a Diels-Alder reaction followed by subsequent transformations.

The conjugated diene system of this compound can act as a diene in a [4+2] cycloaddition reaction with a suitable dienophile. For instance, reaction with a benzyne, generated in situ, could lead to a bicyclic adduct. Subsequent aromatization of this adduct, potentially through oxidation or elimination reactions, could then furnish the chromone skeleton. The substitution pattern on the resulting chromone would be determined by the specific dienophile used and the regioselectivity of the Diels-Alder reaction.

Another approach could involve the reaction of the dienoate with a phenol (B47542) under conditions that favor a Claisen condensation followed by an intramolecular cyclization and dehydration, a common strategy in chromone synthesis. ijrpc.com

Reaction SequenceIntermediateFinal Product
1. Diels-Alder with Benzyne; 2. AromatizationBicyclic adductSubstituted Chromone
1. Claisen Condensation with a Phenol; 2. Cyclization/Dehydrationβ-DiketoneSubstituted Chromone

Thiophenone Transformations to Bicyclic Thioethers

The reactivity of the conjugated system in this compound also allows for the construction of sulfur-containing heterocycles. A potential pathway to bicyclic thioethers involves a tandem thia-Michael addition and subsequent cyclization.

The addition of a thiol to the β-position of the α,β-unsaturated ester would generate a thioether intermediate. If the thiol also contains a second nucleophilic group, or if a second intramolecular reaction can be induced, a bicyclic thioether could be formed. For example, a thiol with a pendant double bond could undergo an initial Michael addition followed by an intramolecular cyclization onto one of the remaining double bonds of the original dienoate system.

Alternatively, the diene could undergo a hetero-Diels-Alder reaction with a thione-containing dienophile, directly forming a six-membered sulfur-containing ring. Further functional group manipulations could then lead to the desired bicyclic thioether architecture.

Reaction SequenceKey IntermediateFinal Product
1. Thia-Michael Addition; 2. Intramolecular CyclizationThioether with pendant functionalityBicyclic Thioether
Hetero-Diels-Alder with a ThioneSix-membered sulfur heterocycleBicyclic Thioether

Polymerization Research Involving Methyl Hepta 3,5 Dienoate

Radical Polymerization Studies

There is currently a lack of specific published research focusing on the radical polymerization of methyl hepta-3,5-dienoate. In principle, as a conjugated diene, it could be susceptible to radical attack to initiate a polymerization chain reaction. The process would involve the generation of free radicals, which would then add to the diene system of the monomer, propagating to form a polymer chain. However, without experimental data, key parameters such as the reactivity of the monomer, the molecular weight and dispersity of the resulting polymer, and the optimal reaction conditions (initiator, temperature, solvent) remain unknown.

Coordination Polymerization

Similarly, specific studies on the coordination polymerization of this compound are not found in the reviewed literature. Coordination polymerization, often employing transition metal catalysts like Ziegler-Natta or metallocene systems, is a powerful method for controlling polymer stereochemistry and architecture. While this technique is extensively used for the polymerization of various olefins and dienes, its application to this compound has not been detailed in accessible research. Such studies would be valuable to understand how the ester functionality might interact with the catalyst and influence the polymerization process and the properties of the resulting polymer.

Role as Monomer in Conjugated Polymer Synthesis

The synthesis of conjugated polymers is a significant area of materials science, with applications in electronics and photonics. These polymers are characterized by a backbone of alternating double and single bonds. While this compound possesses a conjugated diene structure that could potentially be incorporated into such a polymer backbone, there is no specific research available that documents its use as a monomer for this purpose. The presence of the methyl ester group could influence the electronic properties and solubility of any resulting conjugated polymer.

Future Directions and Emerging Research Areas

Development of Green Chemistry Approaches for Methyl Hepta-3,5-dienoate Synthesis

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and improve safety and efficiency. ijesrr.org For this compound, future research will likely focus on several key green chemistry avenues:

Atom Economy: Traditional methods for creating conjugated dienes, such as the Wittig reaction, often suffer from poor atom economy, generating significant quantities of byproducts like phosphine (B1218219) oxide. nih.gov Future efforts will prioritize reactions that maximize the incorporation of reactant atoms into the final product.

Safer Solvents and Reagents: The development of syntheses that utilize non-toxic solvents and reagents is a critical goal. This includes exploring water-based reactions or the use of ionic liquids and supercritical fluids as alternative reaction media.

Renewable Feedstocks: Currently, the precursor for similar conjugated systems, sorbic acid, is produced synthetically. wikipedia.org A significant future direction will be the development of synthetic pathways that start from renewable biomass, reducing reliance on petrochemical sources. The synthesis of dienes from abundant aliphatic acids is a promising step in this direction. nih.gov

Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. ijesrr.org Research into highly efficient and recyclable catalysts for diene synthesis, such as advanced Mizoroki-Heck reaction systems, will be crucial. mdpi.com

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Moving away from reactions like the Wittig olefination to reduce stoichiometric byproducts. nih.gov
Atom Economy Designing syntheses where the majority of atoms from the reactants are incorporated into the product.
Safer Solvents Research into using water, supercritical fluids, or bio-derived solvents.
Renewable Feedstocks Developing pathways from biomass instead of petroleum-based starting materials. wikipedia.orgnih.gov
Catalysis Employing small amounts of highly active and recyclable catalysts to drive reactions. ijesrr.orgmdpi.com

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, including enhanced safety, improved product quality, and greater efficiency. mt.comyoutube.com The application of this technology to the synthesis of this compound is a key area for future development.

Continuous production of other methyl esters, such as fatty acid methyl esters for biodiesel, has been successfully demonstrated using technologies like hydrosonic reactors. nih.govscientific.net These systems allow for precise control over reaction parameters, leading to high-purity products. The future of this compound production will likely involve the design of dedicated flow reactors.

A significant advantage of flow chemistry is the ability to integrate real-time monitoring and control using Process Analytical Technology (PAT). mt.com Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the reaction as it happens, allowing for immediate adjustments to maintain optimal conditions and ensure high yields and purity. youtube.com This approach also facilitates the safe handling of potentially hazardous reagents and intermediates due to the small reaction volumes involved. mt.comyoutube.com

Feature of Flow ChemistryBenefit for this compound Production
Precise Control Tighter control over temperature, pressure, and stoichiometry.
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or toxic reagents. mt.com
Improved Quality Consistent reaction conditions lead to higher purity and fewer byproducts. mt.com
Efficiency Reduced reaction times and potential for automation.
Real-time Analysis (PAT) In-situ monitoring allows for rapid optimization and quality control. youtube.com

Exploration of Novel Catalytic Systems for Stereocontrol

Achieving precise control over the stereochemistry of the double bonds in this compound is a significant synthetic challenge. The development of novel catalytic systems is at the heart of addressing this challenge.

Current research in the broader field of conjugated diene synthesis points to several promising directions:

Palladium and Nickel Catalysis: Palladium-catalyzed cross-coupling reactions are a well-established and powerful tool for forming C-C bonds with stereocontrol. nih.govresearchgate.netacs.org More recently, nickel-catalyzed couplings have emerged as a valuable alternative, particularly for creating highly substituted dienes. nih.gov

Ligand-Controlled Stereodivergence: A particularly exciting area is the use of specific ligands to direct the stereochemical outcome of a reaction. For instance, photoredox and nickel catalysis have been used in a ligand-controlled stereodivergent manner to produce either Z- or E-isomers of sulfonyl-1,3-dienes from the same starting materials. researchgate.net

Multi-metallic Systems: The use of dual catalytic systems, such as the combination of copper hydride (CuH) and palladium, has enabled the stereoselective synthesis of highly substituted Z,Z- or Z,E-1,3-dienes through the hydroalkenylation of alkynes. acs.org

Future work will focus on adapting and refining these catalytic systems specifically for this compound, aiming for high yields and flawless stereoselectivity.

Catalytic ApproachPotential for Stereocontrol in this compound Synthesis
Palladium-Catalyzed Cross-Coupling High reliability for constructing specific stereoisomers. nih.govresearchgate.netacs.org
Nickel-Catalyzed Coupling Access to complex and highly substituted diene structures. nih.gov
Ligand-Controlled Catalysis Ability to selectively produce different stereoisomers by changing the ligand. researchgate.net
Dual Catalytic Systems Novel reactivity and selectivity for challenging diene configurations. acs.org

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing existing methods and developing new ones. Modern analytical techniques are providing unprecedented insight into these processes.

Future research will increasingly employ a combination of experimental and computational methods:

Kinetic and Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ FTIR can be used to perform kinetic analyses and identify transient intermediates, providing a detailed picture of the reaction pathway. youtube.comnih.gov

Isotopic Labeling: Deuterium-labeling experiments are a powerful tool for tracing the path of atoms through a reaction, helping to confirm or rule out proposed mechanisms. researchgate.net

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. mdpi.com This can provide a theoretical framework to explain experimentally observed reactivity and selectivity.

By combining these techniques, researchers can build comprehensive models of the reaction mechanisms, leading to more rational and efficient synthetic design.

Computational Design of this compound Derivatives and Their Reactions

Computational chemistry has become an indispensable tool for modern organic synthesis, enabling the in silico design of new molecules and the prediction of their reactivity. nih.gov For this compound, computational approaches offer a powerful way to explore its chemical space and discover new applications.

Emerging research in this area will likely focus on:

Derivative Design: Using computational methods to predict how different substituents on the this compound scaffold will affect its electronic and steric properties. This can guide the synthesis of new derivatives with tailored reactivity for specific applications, such as in Diels-Alder reactions or as monomers for polymerization. acs.org

Reaction Prediction and Optimization: Computational tools like Distortion/Interaction Analysis and Energy Decomposition Analysis can be used to understand the factors that control the reactivity and selectivity of dienes in cycloaddition reactions. nih.govresearchgate.net This knowledge can be used to design more efficient reactions and predict the outcomes of new transformations.

Machine Learning and Cheminformatics: The application of machine learning algorithms to large chemical datasets is an emerging frontier. nih.gov These tools could be used to predict the properties of novel this compound derivatives, identify promising new reaction conditions, and accelerate the discovery of new applications.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for methyl hepta-3,5-dienoate in laboratory settings?

  • Methodological Answer : Optimize synthesis by using polar aprotic solvents (e.g., DMF) and strong bases (e.g., cesium carbonate) to enhance nucleophilic substitution efficiency. Reaction times should exceed 48 hours to ensure completion, followed by purification via silica gel chromatography with hexane/ethyl acetate gradients. Monitor progress using TLC and confirm purity via NMR (δ 4.42 for methine protons, δ 2.03 for methyl doublets) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize 1^1H NMR for identifying doublet signals (J = 1.2 Hz) at δ 4.42 (methine) and δ 2.03 (methyl), indicative of conjugated diene systems. Complement with UV-Vis spectroscopy to detect π→π* transitions (~250–300 nm) and IR for ester carbonyl stretches (~1740 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers ensure high-purity isolation of this compound?

  • Methodological Answer : Employ column chromatography with hexane/ethyl acetate (3:1) for preliminary separation. For trace impurities, use preparative HPLC with a C18 column and methanol/water mobile phase. Validate purity via 13^{13}C NMR and differential scanning calorimetry (DSC) to confirm absence of polymorphic contaminants .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical stability and cycloaddition behavior of this compound?

  • Methodological Answer : Irradiation at 300 nm induces [2+2] cycloaddition via the excited triplet state of the diene moiety, as evidenced by photostability studies. Steric hindrance disfavors 1,2- or 1,3-additions, making 2,3-addition the dominant pathway. Use time-resolved spectroscopy to track excited-state dynamics and DFT calculations to model transition states .

Q. How can computational models like DetaNet improve spectral prediction for this compound derivatives?

  • Methodological Answer : Integrate E(3)-equivariant neural networks to predict UV-Vis and NMR spectra with <5% MAE. Train models on datasets containing conjugated dienes and ester functionalities. Validate predictions against experimental data, adjusting for solvent effects (e.g., DMSO upshifts carbonyl 13^{13}C signals by ~2 ppm) .

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Systematically vary catalysts (e.g., Cs2_2CO3_3 vs. K2_2CO3_3), solvents (DMF vs. THF), and temperatures (25°C vs. 40°C). Use design-of-experiments (DoE) software to identify critical factors. Replicate conflicting studies under inert atmospheres to rule out oxygen-mediated side reactions .

Q. What strategies enable selective functionalization of this compound for derivatization studies?

  • Methodological Answer : Exploit the electron-deficient diene for Diels-Alder reactions with electron-rich dienophiles (e.g., tetrazines). For ester modification, use enzymatic hydrolysis (lipase CAL-B) to retain stereochemistry. Monitor regioselectivity via 1^1H NMR coupling constants and X-ray crystallography .

Data Analysis & Presentation Guidelines

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Methodological Answer : Use comparative tables to highlight shifts in NMR or IR peaks under varying conditions (e.g., solvent, temperature). Include error margins and statistical significance (p < 0.05) for replicate measurements. Follow journal guidelines (e.g., Med. Chem. Commun.) by avoiding overcrowded figures and prioritizing color-coded spectra .

Q. What metadata standards are essential for sharing this compound datasets?

  • Methodological Answer : Adopt FAIR principles: include synthetic protocols (solvents, catalysts), spectral acquisition parameters (MHz for NMR, slit width for UV-Vis), and purity metrics (HPLC retention times, HRMS m/z). Use discipline-specific templates (e.g., NMReDATA for NMR) and deposit in repositories like Zenodo with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.